

# Application Notes and Protocols for FastDigest Green Buffer with FD1024 (FastDigest BstXI)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the efficient use of Thermo Scientific™ FastDigest™ Green Buffer with the FastDigest BstXI restriction enzyme (**FD1024**). The FastDigest system offers a significant advancement in rapid DNA digestion, with all FastDigest enzymes being 100% active in the universal FastDigest and FastDigest Green buffers, enabling DNA digestion in as little as 5-15 minutes.[1][2] This eliminates the need for sequential digestions and buffer changes when performing double or multiple digests.[1][3][4]

The FastDigest Green Buffer is a 10X proprietary buffer that includes a density reagent and two tracking dyes (blue and yellow), allowing for direct loading of the reaction mixture onto an agarose gel.[3][5] This feature streamlines the workflow by removing the need for a separate gel loading dye.[4] The blue dye migrates with 3-5 kb DNA fragments in a 1% agarose gel, while the yellow dye migrates faster than 10 bp DNA fragments.[3][5]

## **Key Features:**

- Rapid Digestion: Complete digestion of various DNA substrates in 5-15 minutes.[1]
- Universal Buffer System: 100% activity of all FastDigest enzymes in a single buffer.[1][3]
- Direct Gel Loading: FastDigest Green Buffer contains density reagents and tracking dyes for immediate electrophoresis.[3][5]



 Downstream Compatibility: The reaction mixture is compatible with downstream applications such as ligation, blunting, and dephosphorylation without the need for intermediate purification steps.[1][4]

## **Quantitative Data Summary**

The following tables provide a summary of the recommended reaction setups and digestion times for various DNA templates using FastDigest BstXI (**FD1024**) with FastDigest Green Buffer.

Table 1: Recommended Reaction Setup for DNA Digestion[6]

Component	Plasmid DNA (up to 1 μg)	PCR Product (~0.2 μg)	Genomic DNA (up to 5 μg)
Nuclease-free Water	15 μL	17 μL	30 μL
10X FastDigest Green Buffer	2 μL	2 μL	5 μL
DNA	2 μL	10 μL	10 μL
FastDigest BstXI (FD1024)	1 μL	1 μL	5 μL
Total Volume	20 μL	30 μL	50 μL

Table 2: Incubation and Inactivation Conditions[1]

Parameter	Condition	
Incubation Temperature	37°C	
Incubation Time	5 minutes	
Thermal Inactivation	80°C for 5 minutes	

# **Experimental Protocols**

## **Protocol 1: Single Digestion of Plasmid DNA**



This protocol describes the digestion of 1  $\mu$ g of plasmid DNA using FastDigest BstXI (**FD1024**) and FastDigest Green Buffer.

#### Materials:

- FastDigest BstXI (FD1024)
- 10X FastDigest Green Buffer
- Plasmid DNA (1 μg)
- Nuclease-free water
- Microcentrifuge tubes
- Heat block or water bath set to 37°C and 80°C

#### Procedure:

- Thaw the 10X FastDigest Green Buffer, plasmid DNA, and nuclease-free water. Keep the FastDigest BstXI enzyme on ice.
- In a sterile microcentrifuge tube, combine the following components in the order listed:
  - 15 μL of nuclease-free water
  - 2 μL of 10X FastDigest Green Buffer
  - 2 μL of plasmid DNA (up to 1 μg)
  - 1 μL of FastDigest BstXI (FD1024)
- Mix the reaction gently by pipetting up and down and then spin down the contents briefly in a microcentrifuge.[1]
- Incubate the reaction at 37°C for 5 minutes in a heat block or water bath.[1]
- (Optional) Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.



 The reaction is now ready for gel electrophoresis. Load an aliquot of the reaction mixture directly onto an agarose gel.[1]

## **Protocol 2: Double Digestion of DNA**

This protocol outlines the simultaneous digestion of DNA with FastDigest BstXI and another FastDigest restriction enzyme.

#### Materials:

- FastDigest BstXI (FD1024)
- Second FastDigest restriction enzyme
- 10X FastDigest Green Buffer
- DNA substrate
- · Nuclease-free water
- · Microcentrifuge tubes
- · Heat block or water bath

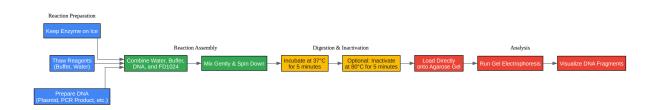
#### Procedure:

- Thaw the 10X FastDigest Green Buffer, DNA, and nuclease-free water. Keep the FastDigest enzymes on ice.
- Set up the reaction by adding the following components to a microcentrifuge tube:
  - Nuclease-free water (adjust volume to reach the final reaction volume)
  - 2 μL of 10X FastDigest Green Buffer
  - DNA (up to 1 μg)
  - 1 μL of FastDigest BstXI (FD1024)



- 1 μL of the second FastDigest enzyme
- Note: The combined volume of enzymes should not exceed 1/10th of the total reaction volume.[1]
- Mix gently and spin down.
- Incubate at 37°C for 5-15 minutes. Refer to the recommended incubation time for the specific enzymes and DNA substrate.
- (Optional) Perform thermal inactivation according to the recommendations for the enzymes used.
- Load the reaction mixture directly onto an agarose gel for analysis.

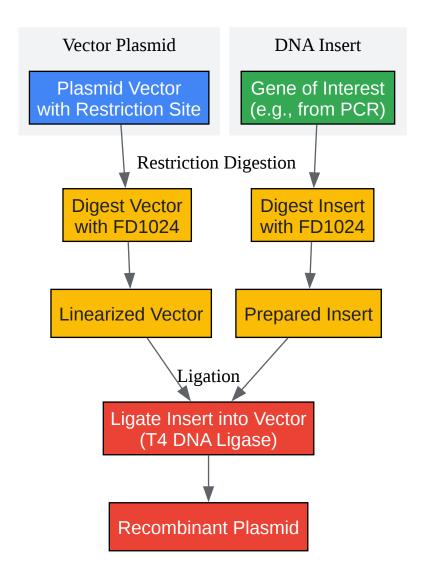
## **Visualizations**



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Caption: Experimental workflow for restriction digestion using FastDigest BstXI (FD1024).





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Caption: Principle of creating recombinant DNA using restriction enzyme digestion.

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### References

• 1. tools.thermofisher.com [tools.thermofisher.com]



- 2. static.igem.org [static.igem.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thermo Scientific™ FastDigest™ Green Buffer (10X), 5 x 1mL | LabMart Limited [labmartgh.com]
- 5. FastDigest Green Buffer (10X) FAQs [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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